2,5-dichloro-N-(3-methylbutyl)benzamide
Description
Contextualization within Halogenated Benzamide (B126) Chemical Families
Halogenated benzamides are a significant class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a benzamide molecule are replaced by halogen atoms. The presence and position of these halogens, such as chlorine, can significantly influence the compound's physicochemical properties and biological activity. Dichlorobenzamides, in particular, have been the focus of considerable research, with different positional isomers (e.g., 2,5-dichloro, 2,6-dichloro, 3,5-dichloro) exhibiting a range of applications. For instance, some dichlorobenzamide derivatives have been investigated for their potential as herbicides and antimicrobial agents. nih.govnanobioletters.com The chlorine atoms are known to be strong electron-withdrawing groups, which can enhance the stability of the compound against oxidative degradation when compared to their non-halogenated counterparts.
Academic Significance and Contemporary Research Directions
While dedicated studies on 2,5-dichloro-N-(3-methylbutyl)benzamide are limited, the academic significance of similarly structured molecules provides a clear direction for potential research. The broader class of N-substituted benzamides has been explored for a variety of biological activities, including antitumor and antimicrobial properties. nanobioletters.comnih.gov Research into related N,N-dialkyl-3,5-dichlorobenzamides has demonstrated their phytotoxic activity, suggesting potential applications in agriculture as herbicides. nih.gov
Contemporary research on benzamide derivatives often focuses on synthesizing novel analogues and evaluating their biological efficacy. For example, the synthesis of various N-substituted benzamide derivatives has been undertaken to explore their antiproliferative activities against different cancer cell lines. nih.gov Furthermore, the antimicrobial properties of benzamide derivatives are a continuing area of interest, with studies investigating their effects against various bacterial and fungal strains. nanobioletters.com Given that isoamyl acetate, which shares the isoamyl moiety, has shown antimicrobial properties, this could be a potential avenue of investigation for this compound. nih.gov The exploration of such compounds often involves structure-activity relationship (SAR) studies to understand how different functional groups and their positions on the molecule affect its biological activity.
Review of Existing Literature on Related Dichlorobenzamide Derivatives
A review of the literature reveals that various dichlorobenzamide derivatives have been synthesized and studied. For example, a series of 3,5-dichlorobenzamide (B1294675) derivatives were synthesized and characterized, with some showing potential antitumoral and anticonvulsive activities. researchgate.net The synthesis of these compounds is often achieved through the reaction of a dichlorobenzoyl chloride with an appropriate amine. researchgate.net
In the context of agricultural applications, certain asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been found to possess high phytotoxic activity and selectivity against specific weeds. nih.gov This highlights the potential for dichlorobenzamides in the development of new herbicides.
From a chemical synthesis perspective, the preparation of dichlorobenzamides can be achieved through various routes. One common method involves the use of dichlorobenzoyl chloride as a starting material. researchgate.net The synthesis of the precursor, 2,5-dichlorobenzoic acid, can be accomplished by the cyanation of 1,2,4-trichlorobenzene (B33124) followed by hydrolysis. google.com
The study of N-substituted benzamides is a rich field, with research demonstrating a wide range of biological activities. These include not only antimicrobial and antitumor effects but also potential applications as anti-inflammatory and insecticidal agents. nanobioletters.comnih.gov The structural diversity of the N-substituent is a key factor in the varied biological profiles observed in this class of compounds.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C12H15Cl2NO |
| Molecular Weight | 260.16 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
| logP (Lipophilicity) | 4.3 ± 0.2 |
| Polar Surface Area | 38.3 Ų |
| Boiling Point | 360–380°C (extrapolated) |
| Vapor Pressure | 2.1 × 10⁻⁶ mmHg (25°C) |
| Density | ~1.26 g/cm³ |
| Aqueous Solubility | <0.1 mg/mL at pH 7 |
| Solubility in Organic Solvents | |
| Ethyl acetate | 85 mg/mL |
| Dichloromethane | 120 mg/mL |
| Dimethyl sulfoxide | 200 mg/mL |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.43 (dd, J=2.1, 8.4 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.45 (t, J=7.5 Hz, 2H, NCH₂), 1.55–1.48 (m, 1H, CH(CH₃)), 1.32–1.25 (m, 2H, CH₂), 0.91 (d, J=6.6 Hz, 6H, 2×CH₃) |
| IR (KBr) | 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550–1470 cm⁻¹ (C-Cl vibrations) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYTXACRVZECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Approaches
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The most logical disconnection for 2,5-dichloro-N-(3-methylbutyl)benzamide is across the amide C-N bond. This primary disconnection identifies two key precursors: an activated derivative of 2,5-dichlorobenzoic acid and 3-methylbutylamine (also known as isoamylamine).
A secondary retrosynthetic disconnection can be applied to the 2,5-dichlorobenzoyl precursor. By removing the chlorine atoms, we trace the origin of the aromatic ring back to benzoic acid or a related simple benzene (B151609) derivative. This suggests that the synthesis can either start with a pre-halogenated aromatic ring or involve a halogenation step on a simpler precursor.
Therefore, the principal precursors for the synthesis are:
Aryl Component: 2,5-dichlorobenzoic acid or 2,5-dichlorobenzoyl chloride.
Amine Component: 3-methylbutylamine.
Classical and Modern Synthetic Routes for Benzamide (B126) Scaffolds
The formation of the benzamide linkage is a cornerstone of organic synthesis, with numerous established methods.
The reaction between a carboxylic acid derivative and an amine is the most direct method for constructing the target molecule.
Acyl Chloride Method (Schotten-Baumann reaction): A classic and highly efficient route involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylbutylamine. wikipedia.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. slideshare.netyoutube.com The high reactivity of the acyl chloride ensures the reaction proceeds readily, often at low temperatures. wikipedia.org
Direct Amidation with Coupling Reagents: Modern synthetic chemistry often favors direct amidation from the carboxylic acid to avoid the need to prepare the more reactive acyl chloride. ucl.ac.uk This is achieved using a wide array of coupling reagents that activate the carboxylic acid in situ. These methods are generally milder and have a broad substrate scope. researchgate.net A selection of common coupling strategies is presented below.
| Coupling Reagent System | Description | Typical Conditions | Key Advantage(s) |
|---|---|---|---|
| DCC/HOBt | Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) is a widely used system. DCC activates the carboxylic acid, and HOBt is added to suppress side reactions and reduce racemization in chiral substrates. researchgate.net | Inert solvent (e.g., DMF, CH₂Cl₂), room temperature. | Effective and relatively inexpensive. |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325), simplifying the removal of the urea (B33335) byproduct through aqueous workup. ucl.ac.uk | Aqueous or organic solvents, room temperature. | Simplified purification compared to DCC. |
| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). ucl.ac.uk | Polar aprotic solvents (e.g., DMF), room temperature. | High yields, fast reaction times, low racemization. |
| Boron-Based Reagents | Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) can mediate direct amidation by activating the carboxylic acid. acs.org Boronic acids can also act as catalysts, typically requiring water removal. acs.org | Anhydrous conditions, often with heating. | Offers an alternative to carbodiimide and phosphonium-based reagents. acs.org |
The 2,5-dichloro substitution pattern on the benzoyl moiety presents a regioselectivity challenge. The carboxyl group (or its derivatives) is a deactivating, meta-directing group for electrophilic aromatic substitution.
A direct dichlorination of benzoic acid or benzoyl chloride would likely yield the 3,5-dichloro isomer as the major product. Achieving the 2,5-dichloro pattern typically requires a multi-step strategy or starting from a precursor where the directing effects favor the desired substitution.
Electrophilic Chlorination: This reaction involves treating an aromatic ring with a source of electrophilic chlorine (Cl₂), typically in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.comlibretexts.org The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that is attacked by the benzene ring. masterorganicchemistry.comlibretexts.org
Directed Ortho-Metalation (DoM): A powerful modern strategy involves using a directing group on the aromatic ring to guide a metalating agent (like an organolithium reagent) to the ortho position. Subsequent quenching with an electrophilic chlorine source (e.g., hexachloroethane) can install a chlorine atom specifically at the C2 position.
Starting from Pre-chlorinated Materials: A more straightforward approach is to begin with a commercially available, appropriately substituted starting material, such as 1,4-dichlorobenzene (B42874). Friedel-Crafts acylation of 1,4-dichlorobenzene with an appropriate acylating agent could install the carbonyl group, leading to a 2,5-dichlorobenzophenone (B102398) derivative that can then be further manipulated.
An alternative synthetic strategy involves first preparing 2,5-dichlorobenzamide (B1294676) and then introducing the 3-methylbutyl group in a separate N-alkylation step.
Classical N-Alkylation: This can be achieved by treating the sodium salt of 2,5-dichlorobenzamide (formed by deprotonation with a strong base like NaH) with an alkyl halide, such as 1-bromo-3-methylbutane, in an Sₙ2 reaction.
Reductive Alkylation: This method involves reacting the primary amide with an aldehyde (3-methylbutanal) in the presence of a reducing agent. google.com
"Borrowing Hydrogen" Catalysis: A greener, more modern approach is the N-alkylation of amides using alcohols as alkylating agents. rsc.org In this process, a transition-metal catalyst (e.g., based on cobalt or palladium) temporarily "borrows" hydrogen from the alcohol (3-methyl-1-butanol) to form an aldehyde in situ. nih.gov The amide condenses with the aldehyde, and the catalyst then returns the hydrogen to reduce the resulting imine, affording the N-alkylated amide and regenerating the catalyst. This method avoids the use of pre-formed alkyl halides or aldehydes. nih.govresearchgate.net
Investigation of Reaction Mechanisms and Kinetic Profiles
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Amidation Mechanism: The mechanism of amidation via an acyl chloride or a coupling reagent proceeds through a nucleophilic acyl substitution pathway. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride ion or the activated coupling agent moiety) to yield the final amide product. youtube.com
Electrophilic Aromatic Substitution (Halogenation): The mechanism for chlorination involves three key steps:
Generation of a potent electrophile (e.g., Cl⁺) through the interaction of Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com
Attack of the π-electron system of the benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring, yielding the chlorinated product. masterorganicchemistry.com
"Borrowing Hydrogen" Mechanism: The kinetic profile of this catalytic cycle involves several steps. The rate-determining step can vary depending on the specific catalyst and substrates but often involves the initial dehydrogenation of the alcohol or the final hydrogenation of the condensed intermediate. nih.gov As illustrated with cobalt-nanoparticle catalysts, the process begins with a base-promoted dehydrogenation of the alcohol on the catalyst surface to generate an aldehyde, which then condenses with the amide before being hydrogenated. nih.gov
Exploration of Stereoselective Synthesis and Chiral Induction
The target molecule, this compound, is achiral. However, the introduction of chirality is a significant consideration in medicinal and materials chemistry.
Atropisomerism: Tertiary benzamides with bulky ortho-substituents can exhibit restricted rotation around the aryl-carbonyl bond, leading to stable, isolable atropisomers (axial chirality). nih.gov While the chlorine atom at the C2 position in the target molecule is not sufficiently bulky to induce stable atropisomerism at room temperature, derivatives with larger groups at the C2 and C6 positions could potentially be synthesized as single enantiomers through enantioselective methods. nih.govnih.gov
Chiral Amine Precursors: Chirality could be introduced into derivatives by using an enantiomerically pure amine in the amidation step. For example, if a chiral analogue of 3-methylbutylamine were used, the resulting product would be a single enantiomer or a diastereomer. Racemization-free coupling reagents are crucial in such syntheses to preserve the stereochemical integrity of the chiral center. rsc.org
Asymmetric Desymmetrization: For related meso compounds, chiral lithium amide bases have been used for enantioselective deprotonation followed by quenching with an electrophile, achieving desymmetrization and creating a chiral center. psu.edu This strategy could be conceptually applied to a symmetric dichlorobenzamide precursor to introduce a third substituent enantioselectively.
Table of Compounds
| Common Name | IUPAC Name |
|---|---|
| This compound | This compound |
| 2,5-dichlorobenzoic acid | 2,5-dichlorobenzoic acid |
| 3-methylbutylamine / Isoamylamine | 3-methylbutan-1-amine |
| 2,5-dichlorobenzoyl chloride | 2,5-dichlorobenzoyl chloride |
| Benzoic acid | Benzoic acid |
| 1,4-dichlorobenzene | 1,4-dichlorobenzene |
| 2,5-dichlorobenzamide | 2,5-dichlorobenzamide |
| 1-bromo-3-methylbutane | 1-bromo-3-methylbutane |
| 3-methylbutanal | 3-methylbutanal |
| 3-methyl-1-butanol | 3-methylbutan-1-ol |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of 2,5-dichloro-N-(3-methylbutyl)benzamide would be expected to show distinct signals for the protons in the aliphatic (3-methylbutyl) and aromatic (2,5-dichlorobenzoyl) regions.
The aliphatic region would feature signals corresponding to the 3-methylbutyl group. A doublet for the two terminal methyl groups (CH₃) would appear at the most upfield position, integrating to six protons. The adjacent methine proton (CH) would present as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methylene group (CH₂) next to the nitrogen would be a triplet, and the other methylene group would likely appear as a multiplet.
The aromatic region would display signals for the three protons on the dichlorinated benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing chloro and amide groups. The amide proton (NH) would typically appear as a broad singlet or a triplet, depending on the solvent and concentration, at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted based on analogous compounds and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5-7.3 | m | 3H |
| Amide-NH | ~6.5-8.0 | br s or t | 1H |
| N-CH₂ | ~3.4 | t | 2H |
| CH₂ | ~1.6 | m | 2H |
| CH | ~1.7 | m | 1H |
| CH₃ | ~0.9 | d | 6H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon (C=O) of the amide group would be found at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons would appear between 125-140 ppm, with the carbons directly bonded to chlorine atoms showing characteristic shifts. The aliphatic carbons of the 3-methylbutyl group would be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on analogous compounds and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~166 |
| Aromatic C-Cl | ~132, ~130 |
| Aromatic C-H | ~131, ~129, ~128 |
| Aromatic C-C=O | ~138 |
| N-CH₂ | ~40 |
| CH₂ | ~38 |
| CH | ~26 |
| CH₃ | ~22 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govmdpi.comresearchgate.net
Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. mdpi.com Cross-peaks in the COSY spectrum would confirm the connectivity within the 3-methylbutyl chain, for instance, showing correlations between the N-CH₂ protons and the adjacent CH₂ protons, and between the CH proton and the terminal CH₃ protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This would allow for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming their direct bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the N-CH₂ protons and the amide carbonyl carbon, as well as the aromatic carbons, thereby confirming the link between the aliphatic chain and the dichlorobenzoyl moiety.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The synthesis and characterization of various dichlorobenzamide derivatives frequently rely on IR spectroscopy for structural confirmation. researchgate.netmdpi.com
Key expected vibrational frequencies include:
N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O Stretch (Amide I): A strong, sharp absorption band typically between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II): A band around 1550 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching.
C-N Stretch: This vibration would appear in the fingerprint region, typically around 1200-1300 cm⁻¹.
C-Cl Stretch: Strong absorptions in the 1100-800 cm⁻¹ region would be indicative of the carbon-chlorine bonds.
Table 3: Predicted FTIR Absorption Bands for this compound This data is predicted based on characteristic group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2960-2850 | Strong |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium-Strong |
| C-Cl Stretch | ~1100-800 | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the carbon-carbon bonds of the aliphatic chain. The C-Cl symmetric stretching vibrations would also be Raman active. This technique can be valuable for studying conformational changes and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of the molecule. These calculations are performed using sophisticated software and theoretical frameworks to model the behavior of electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry of 2,5-dichloro-N-(3-methylbutyl)benzamide, determining the most stable arrangement of its atoms in three-dimensional space. researchgate.net
Once the geometry is optimized, further calculations can predict various electronic properties. Theoretical vibrational frequencies can also be calculated and are valuable for interpreting experimental infrared (IR) and Raman spectra. While no specific experimental studies on this compound are publicly available, theoretical calculations on similar benzamide (B126) derivatives have shown good agreement with experimental data. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP) This data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not available in the provided search results.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=O | 1.24 |
| N-H | 1.01 |
| C-N | 1.36 |
| C-Cl (C2) | 1.74 |
| C-Cl (C5) | 1.74 |
| O=C-N Angle | 122.0 |
Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate predictions of molecular energies and spectroscopic properties. For a molecule like this compound, ab initio calculations could be employed to obtain precise values for its heat of formation, ionization potential, and electron affinity. These methods are computationally more intensive than DFT but can offer a higher level of accuracy for certain properties.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the dichlorinated benzene (B151609) ring and the amide group, while the LUMO would also be distributed over the aromatic system.
The distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. youtube.com The regions of the molecule where the HOMO is concentrated are likely to be the sites for electrophilic attack, as these are the areas of highest electron density. Conversely, the areas with the highest LUMO density are susceptible to nucleophilic attack. In this compound, the oxygen of the carbonyl group and the nitrogen of the amide are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic center.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not available in the provided search results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen and the hydrogen atoms of the alkyl chain.
Conformational Analysis and Exploration of Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, its conformation, dictates a significant portion of its physical and chemical properties. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy conformers that may be populated at room temperature.
The exploration of the potential energy surface (PES) is a cornerstone of this analysis. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically altering key dihedral angles and calculating the corresponding single-point energies, a map of the conformational landscape can be generated. For this compound, critical rotations include those around the C-N amide bond and the various C-C bonds of the 3-methylbutyl (isopentyl) side chain.
To illustrate the process, a simplified potential energy scan could be performed by rotating the dihedral angle (τ) between the benzene ring and the amide group. The relative energies of different conformers would be calculated, as shown in the illustrative data table below.
| Dihedral Angle (τ) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 5.2 |
| 30° | 2.5 |
| 60° | 0.8 |
| 90° (perpendicular) | 3.0 |
| 120° | 0.5 |
| 150° | 2.1 |
| 180° (anti-periplanar) | 0.0 (Global Minimum) |
This table is illustrative and represents typical energy variations for N-alkylbenzamides. Actual values for this compound would require specific calculations.
Such an analysis would likely reveal that the most stable conformation seeks to minimize steric hindrance between the dichlorinated ring and the bulky 3-methylbutyl group, while also allowing for favorable intramolecular interactions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular vibrations, rotations, and translations. jcesr.org This technique is particularly valuable for understanding how a molecule like this compound behaves in a realistic environment, such as in a solvent. nih.gov
By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), the influence of the solvent on conformational preferences and dynamic stability can be assessed. nih.gov The solvent can stabilize certain conformers through interactions like hydrogen bonding or dipole-dipole interactions. For instance, the amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and its interaction with a protic solvent would be significant.
An MD simulation could track key structural parameters over time, such as the root-mean-square deviation (RMSD) from the initial structure and the radius of gyration (Rg), which provides a measure of the molecule's compactness. The results can reveal whether the molecule maintains a stable conformation or undergoes frequent conformational transitions. The presence of cosolvents can further alter the hydrogen bonding network of the solution, which in turn affects the solubility and dynamic behavior of the solute. nih.gov
Analysis of the simulation trajectory can also provide insights into the solvation shell around the molecule, identifying the average number and orientation of solvent molecules in the first solvation shell. This is crucial for understanding properties like solubility and partitioning behavior. nih.gov
Intermolecular Interaction Analysis through Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Indices
In the solid state or in condensed phases, the properties of a compound are heavily influenced by how its molecules interact with each other. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that represents the region in space where the electron distribution of the molecule is dominant over the electron distribution of all other molecules in the crystal.
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.
For this compound, key interactions would include:
N-H···O hydrogen bonds: Forming strong linkages between the amide groups of adjacent molecules.
C-H···O and C-H···Cl interactions: Weaker hydrogen bonds that also contribute to the crystal packing.
Cl···Cl interactions: Halogen bonding, which can be a significant directional interaction.
π-π stacking: Interactions between the aromatic rings of neighboring molecules.
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 45.5 |
| Cl···H / H···Cl | 25.2 |
| O···H / H···O | 15.8 |
| C···H / H···C | 8.5 |
| Cl···Cl | 2.0 |
| N···H / H···N | 1.5 |
| Other | 1.5 |
This table is for illustrative purposes, showing a plausible distribution of intermolecular contacts for a molecule of this type based on studies of similar compounds.
Complementing Hirshfeld analysis, the Non-Covalent Interaction (NCI) index is a visualization tool based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org It allows for the identification and characterization of non-covalent interactions in real space. researchgate.netmdpi.com NCI plots display isosurfaces of the reduced density gradient, which are colored according to the value of the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This coloring scheme helps to distinguish between stabilizing interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and destabilizing steric clashes (red). wikipedia.orgchemtools.org
For this compound, an NCI analysis would visually confirm the presence and nature of the interactions predicted by the Hirshfeld analysis, providing a more nuanced picture of the forces governing the molecule's supramolecular assembly.
Chemical Reactivity and Environmental Fate Studies
Degradation Pathways and Mechanisms
The breakdown of 2,5-dichloro-N-(3-methylbutyl)benzamide in the environment can occur through several mechanisms, including hydrolysis, photolysis, and oxidation-reduction reactions.
The amide linkage in this compound is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or alkaline conditions. Under alkaline conditions, N-substituted amides typically hydrolyze to form a carboxylic acid and a primary amine. In the case of this compound, this would yield 2,5-dichlorobenzoic acid and 3-methylbutylamine. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Precursor Compound | Degradation Product 1 | Degradation Product 2 |
| This compound | 2,5-dichlorobenzoic acid | 3-methylbutylamine |
This table is based on general chemical principles of amide hydrolysis.
Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum. For aromatic compounds like this compound, absorption of UV radiation can lead to the excitation of electrons and subsequent bond cleavage. Studies on similar chlorinated benzamides suggest that photodegradation in water can occur, with the primary degradation product being the corresponding benzoic acid derivative. For instance, research on analogous compounds has indicated a photodegradation half-life of 4–6 days in water under UV light, leading to the formation of 2,5-dichlorobenzoic acid. The N-alkyl side chain may also undergo photo-oxidation.
The chlorine substituents on the benzene (B151609) ring of this compound increase its stability against oxidative degradation compared to non-halogenated benzamides. However, under specific environmental conditions, such as the presence of strong oxidizing agents (e.g., hydroxyl radicals in the atmosphere or water), oxidative degradation can still occur.
Reductive transformation, particularly reductive dechlorination, is a significant degradation pathway for many chlorinated aromatic compounds, especially in anaerobic environments like sediments and some groundwater systems. Microbially mediated reductive dechlorination has been observed for dichlorobenzenes, where chlorine atoms are sequentially removed from the aromatic ring. dtic.mil A similar process could potentially lead to the degradation of this compound, resulting in mono-chlorinated and ultimately non-chlorinated benzamide (B126) derivatives. Studies on other chlorinated compounds have shown that this process can be enhanced by the presence of specific microbial populations and electron donors. frtr.govnih.gov
Environmental Transport and Distribution Models
The movement and distribution of this compound in the environment are modeled based on its partitioning behavior between different environmental media.
The tendency of a chemical to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability. This process, known as adsorption, is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For N-substituted benzamides, adsorption is often positively correlated with the organic matter content of the soil and can be influenced by soil pH. dtic.mil
Table 2: Factors Influencing Soil Adsorption of Benzamide Derivatives
| Factor | Influence on Adsorption | Rationale |
| Soil Organic Matter | Increases | Organic matter provides hydrophobic surfaces for partitioning. |
| Soil pH | Can Increase or Decrease | Affects the ionization state of the compound and soil surface charge. |
| Clay Content | Can Increase | Clay minerals can provide surfaces for adsorption. |
This table summarizes general trends observed for similar compounds.
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing for atmospheric transport. The potential for a chemical to volatilize from water is often estimated using its Henry's Law Constant. A higher Henry's Law Constant indicates a greater tendency to partition into the air from water. For semi-volatile organic compounds (SVOCs), atmospheric transport can be a significant distribution pathway. copernicus.orgcopernicus.org
Models for the atmospheric transport of SVOCs consider factors such as vapor pressure, atmospheric degradation rates, and partitioning between the gas phase and atmospheric particles. copernicus.orgcopernicus.org These models indicate that such compounds can undergo long-range transport to remote regions. copernicus.orgcopernicus.org While a specific Henry's Law Constant for this compound is not available, its molecular structure suggests it is likely a semi-volatile compound. Therefore, under certain environmental conditions, volatilization from soil or water surfaces followed by atmospheric transport could occur.
Identification and Characterization of Transformation Products from Environmental Studies
The primary route of transformation for N-substituted benzamides in the environment is typically through the hydrolysis of the amide bond. This reaction can be mediated by both abiotic factors, such as pH and temperature, and biotic factors, including microbial enzymes. In the case of this compound, hydrolysis would cleave the amide linkage, yielding two primary transformation products.
Studies on the degradation of other dichlorobenzamides, such as the persistent herbicide metabolite 2,6-dichlorobenzamide (B151250) (BAM), indicate that the benzamide structure can be resistant to further rapid degradation. helsinki.firesearchgate.net However, the initial hydrolysis of the amide bond is a well-documented pathway for many pesticides and other organic chemicals in soil and aquatic environments. scispace.comresearchgate.net For instance, the degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) proceeds via its transformation to BAM, which can then be further, albeit slowly, hydrolyzed to 2,6-dichlorobenzoic acid in some soil environments. nih.gov
Therefore, the principal anticipated transformation products of this compound in the environment would be 2,5-dichlorobenzoic acid and 3-methylbutylamine. Further degradation of these primary products would then depend on the specific environmental conditions and microbial populations present.
The following table outlines the potential primary transformation products of this compound identified through inference based on the degradation of structurally similar compounds.
Table 1: Potential Transformation Products of this compound
| Potential Transformation Product | Chemical Formula | Formation Pathway | Anticipated Environmental Matrix |
|---|---|---|---|
| 2,5-dichlorobenzoic acid | C₇H₄Cl₂O₂ | Hydrolysis of the amide bond | Soil, Water, Sediment |
| 3-methylbutylamine | C₅H₁₃N | Hydrolysis of the amide bond | Soil, Water, Sediment |
Analytical Method Development and Validation
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of chemical compounds, offering high-resolution separation of components within a mixture. For a compound like 2,5-dichloro-N-(3-methylbutyl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal techniques for purity assessment and quantitative analysis.
HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds. The development of an HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and quantification.
Method Development Strategy:
A typical approach would involve screening various stationary phases (columns) and mobile phase compositions to find the optimal conditions. A reversed-phase C18 column is often a starting point due to its versatility. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components, including impurities with different polarities.
Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For this compound, this would be determined by acquiring its UV spectrum.
Optimization of Parameters:
Column: A C18 column with a particle size of 1.7 to 5 µm and a length of 50 to 250 mm would be evaluated.
Mobile Phase: Different ratios of water and acetonitrile/methanol would be tested. The pH of the aqueous phase would be adjusted to ensure the analyte is in a single ionic form.
Flow Rate: A flow rate between 0.5 and 2.0 mL/min would be optimized to balance analysis time and separation efficiency.
Column Temperature: The column temperature would be controlled (e.g., 25-40 °C) to ensure reproducibility of retention times.
Injection Volume: A consistent and appropriate injection volume would be established.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, GC-MS is invaluable for identifying volatile impurities, residual solvents, or degradation products. mdpi.comresearchgate.netnih.gov
For non-volatile compounds, derivatization can be employed to increase their volatility. This involves a chemical reaction to convert the analyte into a more volatile derivative.
Analytical Approach:
A sample of this compound would be dissolved in a suitable solvent and injected into the GC. The instrument separates compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.
Table 2: Example GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Illustrative Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Development of Methodologies for Impurity Profiling and Quantification
Impurity profiling is the identification and quantification of all potential impurities in a substance. This is crucial for controlling the quality and safety of a chemical. A comprehensive impurity profile would be established by analyzing the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradation products.
The HPLC method developed for purity assessment would be the primary tool for impurity profiling. The method should be "stability-indicating," meaning it can separate the main compound from all its potential impurities and degradation products.
Quantification of Impurities:
Impurities would be quantified relative to the main peak of this compound using their peak areas from the HPLC chromatogram. For known impurities, reference standards would be used for accurate quantification. For unknown impurities, their concentration would be estimated using the response factor of the main compound.
Validation of Analytical Protocols for Precision, Accuracy, and Robustness
Once an analytical method is developed, it must be validated to ensure it is reliable and fit for its intended purpose. giwmscdntwo.gov.npunodc.orgeuropa.eu Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters are:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eunih.gov This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 3: Illustrative Validation Summary for an HPLC Method
| Validation Parameter | Illustrative Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the target concentration | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | 0.8%, 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | RSD of results ≤ 5% with varied parameters | Complies |
Interdisciplinary Perspectives and Future Research Trajectories
Advancements in Synthetic Methodologies for Structurally Related Chemical Scaffolds
The synthesis of N-substituted benzamides, such as 2,5-dichloro-N-(3-methylbutyl)benzamide, traditionally involves the coupling of a carboxylic acid and an amine. While effective, modern synthetic chemistry continues to offer more sophisticated and efficient alternatives.
One established route for synthesizing this compound is through the reaction of 2,5-dichlorobenzoic acid and 3-methylbutylamine. A common approach to facilitate this amide bond formation is the use of carbodiimide-mediated coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt), in a solvent like dimethylformamide (DMF). vulcanchem.com This method provides a chloride-free pathway, which can be advantageous for certain applications. vulcanchem.com
However, the field of organic synthesis is continually evolving, with a focus on developing more sustainable and atom-economical methods. Recent advancements that could be applied to the synthesis of this and related scaffolds include:
Flow Chemistry and Automated Synthesis: The use of automated robotic synthesis platforms and flow chemistry can accelerate the optimization of reaction conditions and enable the rapid generation of libraries of related compounds for screening purposes. youtube.com This high-throughput experimentation (HTE) can quickly identify optimal conditions for the synthesis of complex molecules. youtube.com
Novel Coupling Reagents: Research into new coupling reagents aims to improve yields, reduce reaction times, and minimize the formation of byproducts. These next-generation reagents often feature higher reactivity and selectivity.
Catalytic Amide Formation: Direct catalytic amide formation from carboxylic acids and amines, avoiding the need for stoichiometric activating agents, is a significant area of research. These methods, often employing boronic acid or other catalysts, offer a greener alternative to traditional methods.
C-H Activation: The direct functionalization of C-H bonds to form C-N bonds represents a cutting-edge approach that could, in principle, be used to synthesize benzamides from simpler precursors, reducing the number of synthetic steps. rsc.org
The synthesis of related dichlorobenzamide derivatives has been reported using methods such as the reaction of 2,6-dichlorobenzoyl chloride with amines in the presence of a base. ipinnovative.com For instance, N-(2-aminoethyl)-2,6-dichlorobenzamide has been synthesized using this approach. ipinnovative.com Such methods, while traditional, remain valuable for their robustness and scalability. rsc.org
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization:
Standard spectroscopic methods provide detailed information about the molecular structure. For this compound, the following data has been reported:
¹H NMR (CDCl₃): This technique provides information on the hydrogen atoms in the molecule. The reported chemical shifts are δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.43 (dd, J=2.1, 8.4 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.45 (t, J=7.5 Hz, 2H, NCH₂), 1.55–1.48 (m, 1H, CH(CH₃)), 1.32–1.25 (m, 2H, CH₂), 0.91 (d, J=6.6 Hz, 6H, 2×CH₃). vulcanchem.com
Infrared (IR) Spectroscopy (KBr): IR spectroscopy identifies the functional groups present. Key vibrational frequencies are observed at 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), and 1550–1470 cm⁻¹ (C-Cl vibrations). vulcanchem.com
Advanced two-dimensional NMR techniques, such as COSY and HSQC, could be employed for a more detailed and unambiguous assignment of all proton and carbon signals, especially for more complex analogs.
Chromatographic and Other Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for the separation of enantiomers if a chiral center is present. For related chiral selectors like 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, HPLC is used in the chromatographic separation of enantiomers. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is critical for confirming the elemental composition of the molecule.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov For example, the crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide has been determined, revealing details about its solid-state conformation. researchgate.net
The integration of these techniques provides a comprehensive profile of the compound, which is essential for any further studies.
Theoretical Predictions for Novel Chemical Transformations and Reactivity Patterns
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies are used to correlate the structural features of a series of compounds with their chemical or biological activity. For substituted benzamides, QSAR models have been developed to predict their antimicrobial activity based on topological descriptors and molecular connectivity indices. nih.govsigmaaldrich.com Such models could be developed for this compound and its analogs to predict their potential activities and guide the design of new compounds with enhanced properties.
Density Functional Theory (DFT) Calculations:
DFT calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of benzamides. researchgate.net These calculations can provide insights into:
Reaction Mechanisms: DFT can be used to model the transition states of potential reactions, helping to understand and predict reaction pathways. mdpi.com For example, the reactivity of aminyl radicals with NOx has been studied using quantum chemistry calculations to understand the intricate reaction mechanisms. rsc.org
Spectroscopic Properties: Theoretical calculations can predict NMR and IR spectra, which can aid in the interpretation of experimental data.
Reactivity Descriptors: DFT can be used to calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), which can predict the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing effects of the chlorine atoms in this compound are expected to increase the compound's stability against oxidative degradation compared to non-halogenated benzamides. vulcanchem.com Theoretical studies can quantify these effects.
Molecular Docking:
If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of the molecule to the active site of a protein. nih.govmdpi.com This can help in understanding the structure-activity relationships and in the rational design of more potent analogs.
Q & A
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
